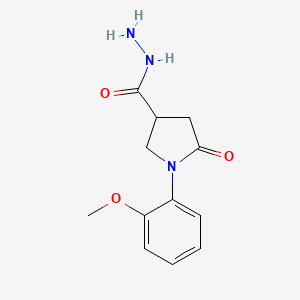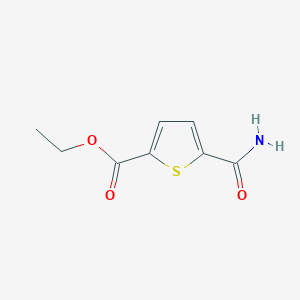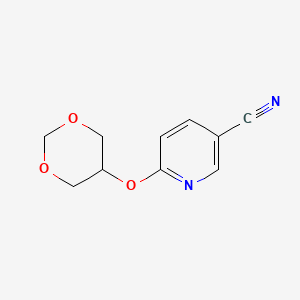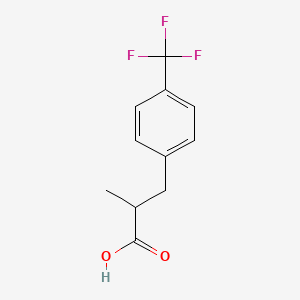![molecular formula C18H20N8O2 B1394522 N6-(6-甲氧基吡啶-3-基)-2-吗啉代-[4,5'-联吡啶]-2',6-二胺 CAS No. 944396-88-7](/img/structure/B1394522.png)
N6-(6-甲氧基吡啶-3-基)-2-吗啉代-[4,5'-联吡啶]-2',6-二胺
概述
描述
科学研究应用
NIBR17 具有广泛的科学研究应用,包括:
化学: 用作工具化合物,以研究磷脂酰肌醇 3-激酶通路及其在各种化学过程中的作用。
生物学: 用于细胞生物学研究,以研究磷脂酰肌醇 3-激酶抑制对细胞生长、增殖和存活的影响。
医学: 作为治疗癌症等疾病的潜在治疗剂进行了探索,其中磷脂酰肌醇 3-激酶通路通常失调。
作用机制
NIBR17 通过抑制磷脂酰肌醇 3-激酶的活性发挥作用。这种酶参与磷脂酰肌醇的磷酸化,磷脂酰肌醇在各种细胞信号通路中起着至关重要的作用。 通过抑制磷脂酰肌醇 3-激酶,NIBR17 破坏了这些信号通路,导致细胞生长、增殖和存活减少 .
NIBR17 的分子靶标包括磷脂酰肌醇 3-激酶 α、β、γ 和 δ 的催化亚基。 抑制这些亚基会阻止下游信号分子的激活,例如 Akt,Akt 参与细胞存活和增殖 .
安全和危害
未来方向
生化分析
Biochemical Properties
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase 4 (DPP-4), influencing its activity . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the enzyme’s function.
Cellular Effects
The effects of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival . Additionally, it can modulate the expression of various genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, its interaction with DPP-4 leads to enzyme inhibition, which has downstream effects on glucose metabolism . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In vitro studies have shown that it remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine vary with dosage. Low doses have been found to be beneficial in modulating metabolic pathways without significant adverse effects. Higher doses can lead to toxicity and adverse effects, such as liver damage and altered metabolic functions . Threshold effects have been observed, indicating a narrow therapeutic window for this compound.
Metabolic Pathways
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, which influences its cellular uptake and distribution . These interactions can affect its localization and accumulation within different tissues.
Subcellular Localization
N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5’-bipyrimidine]-2’,6-diamine exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can exert its biochemical effects. Targeting signals and post-translational modifications play a role in directing it to specific compartments or organelles . These localization patterns are crucial for its activity and function within cells.
准备方法
NIBR17 的合成涉及多个步骤反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 .
NIBR17 的工业生产方法没有广泛的文献记载,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。 这可能包括使用连续流动反应器和其他先进技术来提高收率和纯度 .
化学反应分析
NIBR17 会经历各种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如高锰酸钾或过氧化氢。
还原: 这种反应涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化铝锂或硼氢化钠。
从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,NIBR17 的氧化可能会导致形成各种氧化的衍生物,而还原可能会产生化合物的还原形式 .
相似化合物的比较
NIBR17 独特之处在于它能够以高效力抑制所有 I 类磷脂酰肌醇 3-激酶亚型。类似的化合物包括:
LY294002: 与 NIBR17 相比,磷脂酰肌醇 3-激酶抑制剂的效力较低。
沃替尼星: 另一种磷脂酰肌醇 3-激酶抑制剂,但具有不同的化学结构和作用机制。
皮拉利西布: 一种口服磷脂酰肌醇 3-激酶抑制剂,用于癌症治疗的临床试验 .
NIBR17 因其高效力和对 I 类磷脂酰肌醇 3-激酶亚型的广谱抑制作用而脱颖而出,使其成为科学研究和潜在治疗应用中宝贵的工具 .
属性
IUPAC Name |
6-(2-aminopyrimidin-5-yl)-N-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-27-16-3-2-13(11-20-16)23-15-8-14(12-9-21-17(19)22-10-12)24-18(25-15)26-4-6-28-7-5-26/h2-3,8-11H,4-7H2,1H3,(H2,19,21,22)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYTIOLZIKUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=C(N=C3)N)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)
![Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate](/img/structure/B1394445.png)










![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)
